molecular formula C23H17BrN2O4 B6081754 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide

5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide

货号 B6081754
分子量: 465.3 g/mol
InChI 键: PGLMTKUAXYQXFP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.

作用机制

5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide targets specific enzymes involved in the growth and proliferation of cancer cells, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). By inhibiting these enzymes, this compound disrupts the signaling pathways that promote cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It inhibits the activation of BTK and ITK, leading to decreased proliferation and increased apoptosis in cancer cells. It also inhibits the production of cytokines and chemokines that promote inflammation and tumor growth. In addition, this compound has been shown to enhance the activity of other drugs used in cancer treatment, such as rituximab and lenalidomide.

实验室实验的优点和局限性

One of the main advantages of 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide for lab experiments is its specificity for BTK and ITK, which allows for targeted inhibition of cancer cell growth and proliferation. In addition, this compound has demonstrated promising results in preclinical studies, suggesting that it may be an effective therapeutic agent for the treatment of various types of cancer. However, one limitation of this compound is its relatively low yield in the synthesis method, which may limit its availability for research purposes.

未来方向

There are several future directions for the study of 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide. One area of research is the evaluation of its safety and efficacy in clinical trials, which will provide valuable information on its potential as a therapeutic agent for the treatment of cancer. Another area of research is the identification of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to explore the potential of this compound in combination with other drugs used in cancer treatment, as well as its potential for use in other diseases beyond cancer.

合成方法

The synthesis of 5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide involves multiple steps, starting with the reaction of 4-bromobenzonitrile with 2-furoyl chloride to form 4-bromo-2-furoylbenzonitrile. This compound is then reacted with 3-methylaniline to produce 4-(2-furoylamino)-3-methylbenzonitrile. The final step involves the reaction of this compound with 5-(4-bromophenyl)furan-2-carboxylic acid to form this compound. The overall yield of this synthesis method is approximately 14%.

科学研究应用

5-(4-bromophenyl)-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated promising results in preclinical studies. This compound is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

属性

IUPAC Name

5-(4-bromophenyl)-N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c1-14-13-17(8-9-18(14)26-22(27)20-3-2-12-29-20)25-23(28)21-11-10-19(30-21)15-4-6-16(24)7-5-15/h2-13H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLMTKUAXYQXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。